Core Scaffold Geometry: 3,6-Dihydropyran vs. 3,4-Dihydropyran Isomer
The target compound possesses a 3,6-dihydro-2H-pyran ring, where the double bond is located at the 4-position. This is a distinct isomer from the more common 3,4-dihydro-2H-pyran, which has the double bond at the 5-position [1]. The position of the double bond alters the ring's conformation and the electronic environment around the substituent, which can be a critical factor in structure-activity relationships (SAR).
| Evidence Dimension | Double bond position within the dihydropyran ring |
|---|---|
| Target Compound Data | 3,6-dihydro-2H-pyran (double bond at 4-position) |
| Comparator Or Baseline | 3,4-dihydro-2H-pyran (double bond at 5-position) |
| Quantified Difference | Isomeric difference leading to distinct ring geometry and electron density distribution. Quantitative SAR data not available for this specific compound. |
| Conditions | Structural analysis based on IUPAC nomenclature |
Why This Matters
For researchers conducting SAR studies or scaffold hopping, the specific isomeric form is non-negotiable, as even subtle changes in ring geometry can drastically alter target binding or reaction outcomes.
- [1] Wikipedia. (2021). Dihydropyran. Retrieved from https://cs.wikipedia.org/wiki/Dihydropyran View Source
